N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-PHENYLACETAMIDE
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Overview
Description
N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole ring, an ethoxyphenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. The key steps include:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halide.
Attachment of Phenylacetamide Moiety: The final step involves the acylation of the benzotriazole derivative with phenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide
- N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(2-naphthyloxy)acetamide
- N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-N’-(2-thienylcarbonyl)thiourea
Uniqueness
N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-PHENYLACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxyphenyl group enhances its lipophilicity, while the benzotriazole ring provides stability and reactivity. This combination makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H22N4O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenylacetamide |
InChI |
InChI=1S/C23H22N4O2/c1-3-29-19-11-9-18(10-12-19)27-25-21-13-16(2)20(15-22(21)26-27)24-23(28)14-17-7-5-4-6-8-17/h4-13,15H,3,14H2,1-2H3,(H,24,28) |
InChI Key |
VXPRDGFFXUTRDX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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